4-Amino-2-methyl-1,2-oxazolidin-3-one
Description
Contextual Significance of Isoxazolidinones (1,2-Oxazolidin-3-ones) in Modern Chemical Sciences
The isoxazolidinone ring, specifically the 1,2-oxazolidin-3-one isomer, is a privileged five-membered heterocyclic scaffold in medicinal chemistry. researchgate.net These structures are integral components of numerous bioactive molecules and serve as versatile intermediates in organic synthesis. researchgate.netnih.gov The significance of this chemical family is underscored by its wide range of pharmacological applications.
Isoxazolidinones and the closely related oxazolidinones are foundational to the development of drugs for various therapeutic areas, including antibacterial, antituberculosis, anticancer, and anti-inflammatory treatments. rsc.orgresearchgate.net The antibacterial agent Linezolid, which features a 2-oxazolidinone (B127357) ring, is a prominent example of a clinically successful drug from this class, demonstrating a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis. rsc.orgnih.govnih.gov This distinct mechanism makes oxazolidinones effective against multidrug-resistant Gram-positive bacteria. nih.govnih.gov
Beyond their direct therapeutic use, isoxazolidines are valuable building blocks for synthesizing more complex molecules such as 1,3-amino-alcohols, amino acids, and various natural product analogues. nih.govresearchgate.net Their structural rigidity and the stereochemical control possible during their synthesis make them attractive starting points for creating structurally diverse compound libraries for drug discovery.
Table 1: Prominent Bioactive Scaffolds and Their Applications
| Scaffold | Key Example(s) | Primary Therapeutic Applications | Citation(s) |
|---|---|---|---|
| 2-Oxazolidinone | Linezolid, Tedizolid | Antibacterial (especially multidrug-resistant Gram-positive bacteria) | rsc.orgresearchgate.netnih.gov |
| 1,2-Oxazolidin-3-one | Cycloserine | Antituberculosis | researchgate.netnih.gov |
| Isoxazoline | N/A | Antiviral, Antibacterial, Antifungal, Antiproliferative | mdpi.com |
| Isoxazole | Various preclinical compounds | Anticancer, Antimicrobial, Anti-inflammatory | nih.gov |
Historical Development of the 1,2-Oxazolidin-3-one Scaffold
The synthesis of oxazolidine-based heterocycles dates back to the 19th century. wikipedia.org However, the development and application of the 1,2-oxazolidin-3-one (isoxazolidin-3-one) subclass gained significant momentum in the mid-20th century. A key milestone was the discovery and use of Cycloserine (D-4-amino-3-isoxazolidinone), an analog of D-alanine, as a second-line antitubercular drug starting in 1956. researchgate.netnih.gov This established the therapeutic potential of the amino-substituted isoxazolidinone core.
The primary and most powerful method for constructing the isoxazolidine (B1194047) ring is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition. researchgate.netnih.gov This reaction typically involves the cycloaddition of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile) and is highly valued for its ability to create five-membered heterocycles with good control over regioselectivity and stereoselectivity. chim.itproquest.com Much of the historical development of the isoxazolidine scaffold is intrinsically linked to the refinement of this synthetic methodology.
Later, in the 1980s, the broader class of N-aryl-oxazolidinones gained notoriety as a new class of synthetic antibacterial agents, which eventually led to the development of drugs like Linezolid. researchgate.net This spurred further interest in the synthesis and modification of related heterocyclic systems, including isoxazolidinones.
Table 2: Key Synthetic Approaches to the Isoxazolidine/Oxazolidinone Core
| Synthetic Method | Description | Key Features | Citation(s) |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction between a nitrone and an alkene to form an isoxazolidine ring. | High efficiency, versatility, and stereochemical control. The most common method. | researchgate.netnih.govchim.itresearchgate.net |
| Cyclization of Amino Alcohols | Reaction of an amino alcohol with phosgene, ethyl carbonate, or similar reagents to form an oxazolidin-2-one. | A standard two-step process often starting from amino acids. | mdpi.com |
| Intramolecular Cyclization | Cyclization of α-amino-β-chloropropionohydroxamic acid with a basic agent to form 4-amino-3-isoxazolidone. | A specific patented route to the Cycloserine scaffold. | google.com |
| Palladium-Catalyzed Reactions | Intramolecular aminohydroxylation or carboamination reactions. | Modern methods allowing for the synthesis of substituted oxazolidines. | organic-chemistry.org |
Overview of Current Research Trajectories for Amino-Substituted 1,2-Oxazolidin-3-ones
Current research continues to explore the synthetic versatility and biological potential of amino-substituted 1,2-oxazolidin-3-ones and related structures. The amino group at the C4 position, as seen in the parent compound 4-amino-1,2-oxazolidin-3-one (Cycloserine), is a critical feature that mimics the amino acid D-alanine, enabling it to interfere with bacterial cell wall synthesis. researchgate.net
Modern research trajectories focus on several key areas:
Synthesis of Novel Analogues: Chemists are actively developing new synthetic routes to create derivatives of the amino-isoxazolidinone core. This includes introducing various substituents on the nitrogen (N2 position), such as the methyl group in 4-Amino-2-methyl-1,2-oxazolidin-3-one, or at other positions on the ring to modulate the compound's activity, selectivity, and pharmacokinetic properties.
Exploration of New Biological Activities: While the antitubercular activity of Cycloserine is well-established, researchers are investigating other potential therapeutic applications for this class of compounds. Recent studies on related amino-isoxazoline structures have shown promising activity against the influenza A virus, as well as broader antibacterial and antifungal properties. researchgate.netmdpi.com
Prodrug and Derivatization Strategies: The amino group provides a convenient chemical handle for derivatization. Current efforts include creating sulfonamides and other derivatives to enhance biological activity or improve drug-like properties. mdpi.com The synthesis of such derivatives allows for the exploration of a wider chemical space and the potential discovery of compounds with novel mechanisms of action or improved potency.
The investigation into compounds like this compound is part of a broader effort to leverage a historically significant and biologically validated scaffold to address ongoing challenges in infectious diseases and other therapeutic areas.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
4-amino-2-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H8N2O2/c1-6-4(7)3(5)2-8-6/h3H,2,5H2,1H3 |
InChI Key |
SKBRWWAAKYUZEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(CO1)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 4 Amino 2 Methyl 1,2 Oxazolidin 3 One
Formation Mechanisms of the 1,2-Oxazolidin-3-one Ring
The synthesis of the 1,2-oxazolidin-3-one ring is a process governed by complex reaction mechanisms, including the involvement of transient intermediates and the influence of reaction conditions on product distribution.
The formation of heterocyclic rings, including oxazolidinones, can often proceed through stepwise mechanisms involving zwitterionic intermediates. nih.gov A zwitterion is a neutral molecule with both a positive and a negative electrical charge at different locations within that molecule. In the context of oxazolidinone synthesis, such intermediates can arise from the reaction between reactants with significant polar interactions. nih.gov For instance, in [3+2] cycloaddition reactions (32CAs) used to form five-membered rings, the mechanism can shift from a concerted one-step process to a stepwise pathway involving a zwitterionic intermediate, especially when influenced by polar solvents and substituents that can stabilize ionic centers. nih.govmdpi.com
While some computational studies on specific [3+2] cycloadditions did not succeed in locating stable zwitterionic intermediates, suggesting a one-step mechanism in those cases, the zwitterionic pathway remains a documented possibility in other related syntheses. nih.gov The reaction of amines with carbon dioxide, a key step in forming the carbamate (B1207046) precursors for some oxazolidinones, also proceeds through the formation of a zwitterionic Lewis acid/base adduct, which then rearranges to the less stable carbamic acid. mdpi.com This carbamic acid can then be deprotonated to form a carbamate salt, which may undergo cyclization. mdpi.com The formation of zwitterionic bicyclic lactam intermediates has also been demonstrated as a key step in the diastereoselective synthesis of piperidine (B6355638) derivatives. nih.gov These examples underscore the potential role of zwitterionic intermediates in the mechanistic landscape of oxazolidinone ring formation.
Ring expansion reactions represent a significant synthetic strategy for accessing larger, often more stable, ring systems from smaller, more strained precursors. These rearrangements frequently proceed through mechanisms involving carbocation intermediates, characteristic of unimolecular nucleophilic substitution (SN1) reactions. youtube.commasterorganicchemistry.com An SN1 reaction is a stepwise process where the rate-determining step is the departure of a leaving group to form a carbocation. masterorganicchemistry.com
The presence of this carbocation intermediate allows for molecular rearrangements if a more stable carbocation can be formed. masterorganicchemistry.comyoutube.com Ring expansions are driven by the release of ring strain, such as the expansion of a four-membered ring to a five-membered ring, or a five-membered ring to a six-membered one. youtube.comyoutube.com The mechanism involves the migration of a bond from the ring to the adjacent carbocation center, resulting in an expanded ring with the positive charge relocated. youtube.comyoutube.com This SN1-type pathway is particularly relevant in the synthesis of complex heterocyclic structures, where an initial ring system can be strategically expanded to achieve the desired scaffold, potentially including substituted oxazolidinones. youtube.com The driving force is not only the relief of ring strain but also the potential formation of a more stable carbocation (e.g., secondary to tertiary). youtube.com
When a chemical reaction can yield two or more different products, the composition of the final product mixture can be determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed fastest, meaning it has the lowest activation energy. This is known as the kinetic product. libretexts.org
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one, which has the lowest Gibbs free energy. This is the thermodynamic product. libretexts.org
This principle is directly applicable to the stereoselective formation of oxazolidinones. Research on the cyclization reaction to form trans- and cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones demonstrated a clear temperature dependence. ox.ac.uk At low temperatures (-78 °C), the reaction is under kinetic control and preferentially yields the trans-oxazolidinone. ox.ac.uk As the temperature is raised (from -15 °C to room temperature), the reaction shifts to thermodynamic control, favoring the formation of the more stable cis-oxazolidinone. ox.ac.uk Similarly, in the synthesis of certain fused oxazolidine (B1195125) lactams, kinetically controlled conditions produced a high diastereoisomeric ratio (up to 96:4), while heating under acidic conditions allowed for equilibration to a thermodynamically controlled state with a reversed product ratio. rsc.org
| Reaction Type | Conditions | Control Type | Major Product | Reference |
|---|---|---|---|---|
| Stereoselective formation of 2-ferrocenyl-1,3-oxazolidin-5-ones | Low Temperature (-78 °C) | Kinetic | trans-Oxazolidinone | ox.ac.uk |
| Stereoselective formation of 2-ferrocenyl-1,3-oxazolidin-5-ones | Higher Temperature (-15 °C to RT) | Thermodynamic | cis-Oxazolidinone | ox.ac.uk |
| Formation of fused oxazolidine lactams | Initial Condensation | Kinetic | Diastereoisomer A (up to 96:4 ratio) | rsc.org |
| Formation of fused oxazolidine lactams | Heating with Acid | Thermodynamic | Diastereoisomer B (reversed ratio, up to 26:74) | rsc.org |
Degradation and Transformation Pathways of the 1,2-Oxazolidin-3-one System
The stability of the 1,2-oxazolidin-3-one ring is a critical factor in its application. It can undergo degradation through various pathways, particularly under thermal stress, involving complex reaction mechanisms and key chemical intermediates.
The thermal degradation of oxazolidinones can be a complex process. Studies on analogous compounds, such as the degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP) to 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) (DMOZD), provide significant insight into the potential mechanisms. acs.orgacs.org This degradation is a primary concern in industrial applications like carbon capture, where amine solutions are subjected to high temperatures. researchgate.netusn.no
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Activation Energy (Ea) | 129.12 (±14.64) kJ/mol | Represents the energy barrier for the overall degradation reaction. | acs.org |
| Temperature Range Studied | 120, 135, 150 °C | Demonstrates the effect of temperature on reaction rate. | acs.orgacs.org |
| Effect of CO₂ Loading | Increased CO₂ loading generally increases the degradation rate. | Highlights the role of CO₂ in the degradation pathway. | acs.orgusn.no |
| Zwitterion Formation Activation Energy (Forward) | 23.91 kJ/mol | Energy barrier for the initial reaction of AMP with CO₂. | acs.org |
The degradation pathway of amine-containing compounds in the presence of CO₂, particularly leading to oxazolidinones, is mechanistically linked to the formation of carbamate and carbamic acid intermediates. acs.orgresearchgate.net Carbamic acid (H₂NCOOH) is an elusive compound formed from the reaction of an amine with CO₂. mdpi.comwikipedia.org It is generally unstable and readily decomposes back to its precursors at higher temperatures. wikipedia.org However, it can be deprotonated by a second molecule of amine to form a more stable ammonium (B1175870) carbamate salt. mdpi.com
In the thermal degradation of compounds like AMP, the proposed mechanism begins with the reaction between the amine and CO₂ to produce a carbamate. acs.org This carbamate intermediate is central to the subsequent reaction. It can either revert to the initial amine and CO₂ or undergo an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the carbamate carbonyl carbon. acs.orgacs.org This cyclization step, followed by dehydration (loss of a water molecule), results in the formation of the stable five-membered oxazolidinone ring. acs.org Kinetic analysis indicates that at lower temperatures, the carbamate tends to revert to the starting amine rather than cyclizing to the oxazolidinone product. acs.orgresearchgate.net However, as the temperature increases, the rate of the cyclization and dehydration steps increases, leading to a higher yield of the degradation product. acs.org The rate-limiting step in the breakdown of many carbamates involves the cleavage of the carbon-nitrogen bond. researchgate.net
Oxidative and Reductive Transformations of the 1,2-Oxazolidin-3-one Ring
The 1,2-oxazolidin-3-one ring system can undergo various oxidative and reductive transformations, leading to ring cleavage or modification. The specific outcomes of these reactions are influenced by the nature of the reagents and the substitution pattern on the ring.
Oxidative Transformations:
While specific studies on the oxidative transformation of 4-Amino-2-methyl-1,2-oxazolidin-3-one are not extensively documented, general principles of oxidation chemistry of related heterocyclic systems can be considered. Oxidative cleavage of the N-O bond is a plausible pathway, potentially leading to the formation of β-amino acids or their derivatives. The presence of the amino group at the C4 position may also be susceptible to oxidation, depending on the oxidant used. For instance, direct reactions of N-acyl-1,3-oxazolidin-2-ones with TEMPO, catalyzed by copper(II) acetate (B1210297), have been shown to afford aminoxylated derivatives. nih.gov Photocatalytic oxidation of oxazolidinones has also been investigated, suggesting that photoinduced electron transfer can be a viable mechanism for their transformation. researchgate.net
Reductive Transformations:
The reduction of the 1,2-oxazolidin-3-one ring typically involves the cleavage of the N-O bond, which is the weakest bond in the ring. This can be achieved using various reducing agents, including complex metal hydrides and catalytic hydrogenation.
Reductive cleavage of the isoxazolidine (B1194047) ring, a related heterocyclic system, with metal carbonyls is a known transformation. researchgate.net Similarly, the reduction of N-(γ-oxoacyl)oxazolidinones with aluminum hydride reagents has been reported to yield tetrahydrofuran (B95107) derivatives, indicating a complex reductive pathway that involves the oxazolidinone moiety. researchgate.net In contrast, reduction with borohydride (B1222165) reagents can lead to the formation of lactones or lactols. researchgate.net
Catalytic transfer hydrogenation represents another potential method for the reduction of the 1,2-oxazolidin-3-one ring. researchgate.net The choice of catalyst and hydrogen donor is crucial for the efficiency and selectivity of such reactions. researchgate.net
| Reducing Agent/Method | Potential Products | Observations and Mechanistic Insights |
|---|---|---|
| Complex Metal Hydrides (e.g., Aluminum Hydride) | Ring-opened amino alcohol derivatives or further reduced products like tetrahydrofurans. researchgate.net | The reaction pathway can be complex and dependent on the specific hydride reagent used. researchgate.net Borohydride reagents may yield different products such as lactones. researchgate.net |
| Catalytic Hydrogenation | β-Amino alcohols or their derivatives resulting from N-O bond cleavage. | The choice of catalyst (e.g., Palladium, Rhodium) and reaction conditions are critical for selectivity. |
| Catalytic Transfer Hydrogenation | Reduced ring products. researchgate.net | Isopropanol can serve as an effective hydrogen donor in the presence of a suitable catalyst. researchgate.net |
Catalytic Approaches in 1,2-Oxazolidin-3-one Chemical Reactions
Catalysis plays a pivotal role in the synthesis and transformation of oxazolidinone derivatives. Various catalytic systems, including transition metal catalysts and biocatalysts, have been employed to achieve high efficiency and selectivity in reactions involving the 1,2-oxazolidin-3-one ring.
Transition metal catalysis is widely used for the synthesis of oxazolidinones. For instance, rhodium-catalyzed C–H functionalization followed by intramolecular ring-opening/cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines leads to the formation of oxazolidinones. rsc.org Transition metal-catalyzed multi-step reactions have also been developed for the synthesis of chiral oxazolidinones. digitellinc.com Copper(II) acetate has been used to catalyze the direct reactions of N-acyl-1,3-oxazolidin-2-ones with TEMPO. nih.gov
The ring-opening of oxazolidines can be catalyzed by general acids. acs.org This suggests that the 1,2-oxazolidin-3-one ring in this compound could also be susceptible to acid-catalyzed hydrolysis or alcoholysis, leading to the formation of β-amino acid derivatives.
Biocatalysis offers an environmentally benign approach to the synthesis of oxazolidinones. Halohydrin dehalogenase has been utilized for the biocatalytic construction of spiro-oxazolidinones through the ring expansion of spiro-epoxides. thieme-connect.com This enzymatic approach can provide access to chiral oxazolidinones with high optical purity. thieme-connect.com
| Catalyst Type | Reaction Type | Catalyst Example | Key Findings |
|---|---|---|---|
| Transition Metal | Synthesis of Oxazolidinones | Rhodium complexes rsc.org | Enables C-H functionalization and subsequent cyclization to form the oxazolidinone ring. rsc.org |
| Transition Metal | Oxidative Functionalization | Copper(II) acetate nih.gov | Catalyzes the aminoxylation of N-acyl-1,3-oxazolidin-2-ones with TEMPO. nih.gov |
| Acid Catalysis | Ring Opening | General acids acs.org | Promotes the hydrolysis or alcoholysis of the oxazolidine ring. acs.orgwikipedia.org |
| Biocatalysis | Synthesis of Oxazolidinones | Halohydrin dehalogenase thieme-connect.com | Enables the enantioselective synthesis of spiro-oxazolidinones from spiro-epoxides. thieme-connect.com |
Advanced Structural Elucidation and Stereochemical Analysis of 4 Amino 2 Methyl 1,2 Oxazolidin 3 One
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the connectivity and conformational properties of molecules in solution.
NMR spectroscopy is a powerful tool for assigning the configuration and predominant conformation of cyclic systems like the oxazolidinone ring. Both ¹H and ¹³C NMR would provide critical information.
Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the methyl group on the nitrogen (N-CH₃), the proton at the C4 position (H4), and the two diastereotopic protons at the C5 position (H5a and H5b). The chemical shifts and coupling constants (J-values) between these protons would be invaluable for determining their spatial relationships. For instance, the magnitude of the coupling constants between H4 and the H5 protons could help in deducing the dihedral angles and thus the ring's puckering. Nuclear Overhauser effect (NOE) experiments would further reveal through-space proximities between protons, aiding in the assignment of relative stereochemistry.
Table 4.1.1: Predicted NMR Data for 4-Amino-2-methyl-1,2-oxazolidin-3-one
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 2.8 - 3.2 | 30 - 35 |
| C3 | - | 155 - 160 |
| C4-H | 3.5 - 4.0 | 50 - 55 |
| C5-H₂ | 3.8 - 4.5 | 65 - 70 |
Note: These are estimated values based on related structures and are subject to solvent and other experimental conditions.
Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.
Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam, typically observed in the range of 1700-1780 cm⁻¹. The N-H stretching vibrations of the amino group would appear as one or two bands in the 3200-3500 cm⁻¹ region. C-H stretching and bending vibrations, as well as C-N and C-O stretching modes, would populate the fingerprint region (below 1500 cm⁻¹), providing a unique molecular fingerprint.
UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima corresponding to n → π* and π → π* electronic transitions of the carbonyl group. The exact position and intensity of these bands would be influenced by the solvent polarity.
Table 4.1.2: Key Vibrational and Electronic Spectroscopic Data for Oxazolidinone Analogs
| Spectroscopic Technique | Key Feature | Typical Wavenumber/Wavelength |
|---|---|---|
| Infrared (IR) | C=O Stretch | 1700 - 1780 cm⁻¹ |
| N-H Stretch | 3200 - 3500 cm⁻¹ | |
| Raman | C=O Stretch | 1700 - 1780 cm⁻¹ |
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
The five-membered oxazolidinone ring is not planar and can adopt several puckered conformations to minimize steric and torsional strain. Common conformations for five-membered rings include the half-chair, envelope, and twist forms. In related oxazolidinone structures, half-chair and envelope conformations are frequently observed. The specific conformation adopted by this compound would depend on the steric demands of the amino and methyl groups and the packing forces within the crystal. For instance, studies on similar 3-amino-2-oxazolidinone (B196048) derivatives have revealed that the ring can exist in an almost ideal half-chair conformation.
Chiroptical Studies for Enantiomeric Purity and Absolute Configuration
Since the C4 carbon is a stereocenter, this compound is a chiral molecule and can exist as two enantiomers. Chiroptical techniques are essential for determining the enantiomeric purity and the absolute configuration of a chiral sample.
Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the chromophores in the molecule. The carbonyl group's electronic transitions would give rise to characteristic CD signals (Cotton effects), the sign and magnitude of which are directly related to the absolute configuration at the C4 stereocenter.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD provides stereochemical information from the vibrational transitions of the molecule. The VCD spectrum would show distinct positive and negative bands for the various stretching and bending modes, creating a unique fingerprint for each enantiomer. Comparison of the experimental VCD spectrum with that predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) is a powerful method for unambiguously assigning the absolute configuration.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of plane-polarized light. The shape of the ORD curve, particularly in the vicinity of the carbonyl absorption band (the Cotton effect), is characteristic of the absolute configuration of the molecule.
Computational Chemistry and Theoretical Modelling for 4 Amino 2 Methyl 1,2 Oxazolidin 3 One
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict various molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics, which are crucial for understanding the reactivity of 4-Amino-2-methyl-1,2-oxazolidin-3-one. nih.gov
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations can identify the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.
Furthermore, by exploring the potential energy surface, different stable conformers (isomers that can be interconverted by rotation about single bonds) can be identified. This analysis of the conformational landscape is vital, as the biological activity of a molecule can be highly dependent on its specific three-dimensional shape.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) This table presents hypothetical data typical of DFT geometry optimization results.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | N-C(H)-C=O | 1.47 Å |
| Bond Length | C-N(H2) | 1.46 Å |
| Bond Angle | O=C-N(CH3) | 125.5° |
| Bond Angle | C-O-N | 108.2° |
| Dihedral Angle | H2N-C-C=O | -115.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For this compound, the distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.net MESP maps illustrate electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, typically colored blue) regions. These maps are invaluable for predicting how the molecule will interact with other molecules, identifying sites for hydrogen bonding and electrophilic or nucleophilic attacks. researchgate.net For this compound, the MESP would likely show negative potential around the carbonyl oxygen and positive potential near the amino group hydrogens, indicating their roles in intermolecular interactions.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT) This table presents hypothetical data typical of FMO analysis.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.54 | Highest Occupied Molecular Orbital; indicates sites prone to electrophilic attack. |
| LUMO | 1.23 | Lowest Unoccupied Molecular Orbital; indicates sites prone to nucleophilic attack. |
| Energy Gap (ΔE) | 7.77 | LUMO - HOMO; relates to the chemical reactivity and stability of the molecule. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed information about its conformational flexibility, showing how the molecule changes shape in a dynamic environment.
These simulations are also crucial for understanding solvation effects. By simulating the molecule in a solvent (such as water), one can observe how solvent molecules arrange themselves around the solute and how this interaction influences the solute's conformation and properties. This is particularly important for predicting the behavior of the compound in a biological system. nih.gov
Ligand-Based and Structure-Based Molecular Modelling of Oxazolidinone Derivatives
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For oxazolidinone derivatives, these approaches are often used in drug discovery.
Ligand-based modeling is used when the structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active to identify common chemical features (a pharmacophore) required for activity.
Structure-based modeling , such as molecular docking, is employed when the 3D structure of the target (e.g., a bacterial ribosome) is known. This involves computationally placing the oxazolidinone derivative into the target's binding site to predict its binding affinity and orientation.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For oxazolidinone derivatives, QSAR studies are instrumental in understanding how different structural modifications affect their antibacterial potency. nih.gov
These models are built by calculating a set of molecular descriptors (numerical values that encode chemical information) for each compound and then using statistical methods to correlate these descriptors with their measured activity. Descriptors can include steric factors (e.g., molecular size and shape), electrostatic properties, and lipophilicity (hydrophobicity). nih.govnih.gov The resulting QSAR models can then be used to predict the activity of new, unsynthesized oxazolidinone derivatives, guiding the design of more potent compounds. researchgate.net
Table 3: Key Parameters in QSAR Studies of Oxazolidinone Derivatives
| Descriptor Type | Example | Significance in Oxazolidinone Activity |
|---|---|---|
| Steric | CoMFA Steric Fields | Correlates molecular shape and bulk with binding affinity to the target. nih.govnih.gov |
| Electrostatic | CoMFA Electrostatic Fields | Relates the charge distribution of the molecule to its interaction with the target. nih.govnih.gov |
| Lipophilicity | ClogP | Influences the compound's ability to cross bacterial membranes. nih.gov |
| Quantum Chemical | HOMO/LUMO energies | Provides insights into the electronic aspects of the drug-receptor interaction. researchgate.net |
Theoretical Investigations of Reaction Mechanisms and Kinetics
Theoretical chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For reactions involving this compound, either in its synthesis or degradation, computational methods can map out the entire reaction pathway.
For instance, studies on the thermal degradation of related compounds like 2-amino-2-methyl-1-propanol (B13486) have used computational models to investigate the kinetics and mechanism of oxazolidinone formation. researchgate.net These investigations help in understanding the stability of the compound and predicting potential degradation pathways under various conditions. By calculating the energy profile of a proposed mechanism, researchers can determine the most likely route a reaction will take and the rate at which it will occur.
Transition State Characterization and Activation Energy Calculations
The study of chemical reactions through computational methods heavily relies on the characterization of transition states and the calculation of activation energies. While specific studies detailing these calculations for this compound are not extensively available, the principles can be understood from research on structurally related compounds. For instance, the thermal degradation of 2-amino-2-methyl-1-propanol (AMP) to its cyclic derivative, 4,4-Dimethyl-1,3-oxazolidin-2-one (B1584434), involves mechanistic steps and activation energies that have been investigated computationally. researchgate.net
Density Functional Theory (DFT) is a common method used to optimize the geometry of reactants, products, and the transition states that connect them. researchgate.net By locating the transition state structure—a first-order saddle point on the potential energy surface—researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. For example, in the ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones, DFT calculations were employed to study the proposed reaction mechanism. researchgate.net Such calculations can elucidate the favorability of different reaction pathways and the influence of factors like solvents or catalysts. The calculated activation energies for various reaction steps in the degradation of AMP to its oxazolidinone derivative indicate that the conversion of the intermediate carbamate (B1207046) is influenced by temperature. researchgate.net
Insights into Aqueous Phase and Gas Phase Degradation Pathways
Theoretical studies provide crucial insights into how this compound might degrade in different environments. The degradation pathways of analogous compounds, such as 2-amino-2-methyl-1-propanol (AMP), have been explored, offering a model for understanding the potential fate of similar oxazolidinone structures.
In the aqueous phase , the degradation of amines like AMP can lead to the formation of oxazolidinones. usn.noacs.org The oxidative degradation of AMP is proposed to proceed through a hydrogen abstraction step, followed by the formation of a peroxyl radical. usn.no This radical can then decompose via intramolecular hydrogen abstraction through a six-membered cyclic transition state, ultimately leading to products including 4,4-dimethyl-2-oxazolidinone. usn.no The rate of this degradation in aqueous solutions has been shown to be dependent on temperature, CO2 loading, and oxygen concentration. usn.noacs.org
In the gas phase , the atmospheric degradation of compounds like AMP is primarily initiated by reactions with hydroxyl (OH) radicals. nih.gov Theoretical studies on AMP's atmospheric chemistry have detailed a complex degradation mechanism. The major gas-phase product identified is 2-amino-2-methylpropanal, with minor products including propan-2-imine, acetamide, and formaldehyde. nih.gov These studies help predict the atmospheric lifetime and potential environmental impact of such compounds. The atmospheric lifetime of AMP with respect to the gas-phase reaction with OH radicals during the daytime is estimated to be around 10 hours. nih.gov
In Silico Studies of Molecular Recognition and Intermolecular Binding
In silico methods, particularly molecular docking and related computational techniques, are fundamental in predicting and analyzing how a molecule like this compound might interact with biological targets.
Docking and Binding Free Energy Calculations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. samipubco.com This method is instrumental in drug discovery for identifying potential interactions between a drug candidate and its receptor. researchgate.net For oxazolidinone derivatives, docking studies have been used to visualize the most likely interactions with protein receptors, helping to understand their biological activity. researchgate.net The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for different conformations.
The strength of the ligand-target interaction is quantified by the binding free energy. nih.gov Lower binding free energy values typically indicate a more stable and favorable interaction. These calculations can be performed using various computational methods, which analyze the energy difference between the bound and unbound states. nih.gov The interactions that contribute to binding affinity are typically non-covalent, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. samipubco.com
Below is a table summarizing the types of interactions commonly investigated in docking studies of heterocyclic compounds with protein targets.
| Interaction Type | Description |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment, minimizing contact with water. |
| Electrostatic Interaction | Attractive or repulsive forces between charged or polar groups on the ligand and the protein. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. |
| Pi-Cation | An interaction between the electron-rich pi system of an aromatic ring and an adjacent cation. |
Bioisosteric Replacement Strategies and Their Theoretical Validation
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or other pharmacokinetic properties. nih.gov The concept relies on the principle that substituents or groups with similar steric and electronic characteristics may be interchangeable. u-tokyo.ac.jpuniroma1.it
For a molecule like this compound, several bioisosteric replacements could be considered. For example, the amino group is a well-known bioisostere of the hydroxyl group, as they have similar sizes and can both act as hydrogen bond donors and acceptors. u-tokyo.ac.jp The carbonyl group within the oxazolidinone ring could potentially be replaced by other groups that mimic its hydrogen bonding capabilities.
Theoretical validation is a critical step in assessing the potential success of a bioisosteric replacement before undertaking chemical synthesis. nih.gov Computational methods such as molecular docking and binding free energy calculations are used to predict how the modified compound will interact with the target protein. nih.gov By comparing the calculated binding affinity and interaction patterns of the original compound with its bioisosteric analogue, chemists can make informed decisions about which modifications are most likely to lead to improved drug candidates. nih.gov
The table below lists potential bioisosteric replacements for key functional groups found in this compound, based on established principles. nih.govu-tokyo.ac.jpuniroma1.it
| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale |
| Amino (-NH2) | Hydroxyl (-OH), Methyl (-CH3) | Similar size and hydrogen bonding potential (for -OH). Grimm's Hydride Displacement Law supports interchanges of these groups. u-tokyo.ac.jpuniroma1.it |
| Carbonyl (C=O) | Thiocarbonyl (C=S), Oxime (=N-OH) | The thiocarbonyl can sometimes mimic the steric and electronic properties. Oximes can act as hydrogen bond acceptors. |
| Ring Oxygen (-O-) | Sulfur (-S-), Methylene (-CH2-) | Classical bioisosteres; replacement of oxygen with sulfur can alter metabolic stability while potentially maintaining activity. |
| Ring Nitrogen (-N-) | Carbon (-CH=) | Can be considered in some contexts to modulate electronic properties and lipophilicity. |
Applications and Advanced Research Themes Involving 4 Amino 2 Methyl 1,2 Oxazolidin 3 One and Its Derivatives
Oxazolidinones as Chiral Auxiliaries in Asymmetric Organic Synthesis
Enantiomerically pure oxazolidinones, particularly N-acyloxazolidinones, are renowned as "Evans' auxiliaries" and represent a cornerstone in the field of asymmetric synthesis. wikipedia.org These compounds are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one enantiomer over the other. williams.edu The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, forcing reactants to approach from the less hindered side, thereby ensuring high diastereoselectivity. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary can be cleanly removed and recycled, making it a highly efficient tool for generating enantiomerically pure compounds. williams.edusigmaaldrich.com
Role in Stereoselective Carbon-Carbon Bond Formation (e.g., Aldol (B89426), Diels-Alder Reactions)
Oxazolidinone auxiliaries have proven exceptionally effective in a variety of stereoselective carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. wikipedia.org
In Asymmetric Aldol Reactions , N-acyl oxazolidinones are used to create chiral enolates that react with aldehydes to form β-hydroxy carbonyl compounds with two new contiguous stereocenters. wikipedia.org The formation of a boron enolate, for instance, typically leads to a Z-enolate, which undergoes a highly diastereoselective reaction, yielding the syn-aldol product with predictable stereochemistry. wikipedia.orgresearchgate.net This methodology is considered one of the most powerful synthetic tools for carbon-carbon bond formation. northwestern.edu
The general outcome of an Evans syn-aldol reaction is summarized below:
| Reactants | Key Reagents | Major Product | Typical Diastereoselectivity |
|---|---|---|---|
| N-propionyl oxazolidinone + Aldehyde (R'CHO) | Dibutylboron triflate (Bu₂BOTf), Diisopropylethylamine (DIPEA) | syn-Aldol Adduct | >99:1 |
In Asymmetric Diels-Alder Reactions , oxazolidinones are attached to dienophiles, such as acrylates, to control the facial selectivity of the cycloaddition with a diene. rsc.org The presence of a Lewis acid catalyst coordinates to the carbonyl groups of the N-acyloxazolidinone, locking it into a rigid conformation that effectively blocks one face of the dienophile. researchgate.net This forces the diene to approach from the opposite face, resulting in the formation of cycloadducts with high enantiomeric excess. researchgate.netnih.gov This reaction is highly valued for its ability to form up to four new chiral centers in a single step. nih.gov
Synthesis of Enantiomerically Pure Intermediates for Complex Molecule Construction
The reliability and high degree of stereocontrol offered by oxazolidinone auxiliaries have made them indispensable in the total synthesis of complex, biologically active natural products. northwestern.eduresearchgate.netrsc.org By facilitating the creation of key chiral fragments, these auxiliaries enable the construction of molecules with multiple stereocenters. rsc.org The enantiomerically pure intermediates generated through methods like asymmetric alkylations and aldol reactions serve as crucial building blocks for these larger structures. researchgate.netrsc.org
A classic example is the synthesis of the macrolide antibiotic cytovaricin by David A. Evans, which utilized oxazolidinone chiral auxiliaries to set the absolute stereochemistry of nine stereocenters through a series of asymmetric alkylation and aldol reactions. wikipedia.org This approach allows for a convergent and highly controlled synthesis strategy, where complex stereochemical arrays can be assembled with confidence. researchgate.net The ability to reliably generate these chiral building blocks is often a critical factor in the early stages of drug discovery and development. rsc.org
Chemical Biology Applications: Probe Development and Modulators of Biological Processes
Beyond their role as chiral auxiliaries, oxazolidinone scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they can serve as a versatile framework for designing ligands for various biological targets. temple.edursc.org This has led to their exploration in chemical biology for developing molecular probes and modulating biological pathways. nih.gov
Rational Design of Enzyme Inhibitors and Receptor Ligands Based on the Oxazolidinone Scaffold
The rigid, five-membered ring of the oxazolidinone provides a stable core from which various functional groups can be projected in a well-defined three-dimensional orientation. This structural feature is advantageous for the rational design of molecules that can fit into the specific binding pockets of enzymes and receptors. temple.edunih.gov
For example, novel bicyclic oxazolidinone derivatives have been designed and synthesized as potent inhibitors of the HIV-1 protease enzyme. nih.gov X-ray crystallography of these inhibitors bound to the enzyme revealed that the oxazolidinone oxygen forms a crucial hydrogen bond with an amino acid backbone in the active site, contributing to the high binding affinity. nih.gov Similarly, the oxazolidinone scaffold has been used to develop inhibitors for other enzymes, such as the bacterial enzyme LpxC, which is involved in lipid A biosynthesis. nih.gov In another application, oxazolidinone-based compounds have been designed as selective ligands for sigma-2 (σ2) receptors, which are implicated in various neurological disorders. researchgate.net
Mechanisms of Quorum Sensing Modulation by Oxazolidinone Analogues
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production, by releasing and detecting small signaling molecules called autoinducers. rsc.orgtandfonline.com Modulating this system with synthetic molecules is a promising anti-virulence strategy. nih.gov Oxazolidinone derivatives have emerged as effective modulators of QS, particularly in Gram-negative bacteria that use N-acyl-homoserine lactones (AHLs) as autoinducers. rsc.orgresearchgate.net
Oxazolidinone analogues have been designed to mimic the natural AHL autoinducers, allowing them to function as either agonists (activators) or antagonists (inhibitors) of QS receptors like LuxR-type proteins. rsc.org
Agonistic Activity: Certain 3-aminooxazolidinone AHL analogues have been shown to be potent agonists. rsc.org These molecules are designed to be more stable against hydrolysis than their natural AHL counterparts. rsc.org For instance, the 3-oxo-C12-3-aminooxazolidinone analogue was found to be as potent as the natural ligand (3-oxo-C12-HSL) in activating the LasR receptor of Pseudomonas aeruginosa, a key regulator of virulence. rsc.orgresearchgate.net Docking studies confirmed that this analogue fits into the LasR active site and makes similar interactions as the native ligand. rsc.org
Antagonistic Activity: Other oxazolidinone derivatives have been identified as QS inhibitors (QSIs). rsc.org These compounds act as antagonists, blocking the QS pathway and thereby reducing the production of virulence factors and inhibiting biofilm formation. tandfonline.comrsc.org For example, the compound 3-(benzo[d] northwestern.edudioxol-4-yl)oxazolidin-2-one (OZDO) was shown to significantly inhibit the production of pyocyanin, rhamnolipid, and proteases in P. aeruginosa. nih.govresearchgate.net Molecular docking suggested that OZDO interferes with the core regulatory proteins of the QS system, leading to a down-regulation of QS-controlled genes. tandfonline.com
The activity profile of these analogues can be fine-tuned by modifying the substituents on the oxazolidinone ring, offering a flexible platform for developing targeted QS modulators. researchgate.net
The following table provides examples of oxazolidinone-based quorum sensing modulators and their observed activities.
| Compound | Target System | Activity Profile | Observed Effect |
|---|---|---|---|
| 3-oxo-C12-3-aminooxazolidinone | LasR in P. aeruginosa | Agonist | Induced bioluminescence in a reporter strain, comparable to the natural ligand. rsc.org |
| 3-(benzo[d] northwestern.edudioxol-4-yl)oxazolidin-2-one (OZDO) | QS system in P. aeruginosa | Antagonist (Inhibitor) | Inhibited production of pyocyanin, rhamnolipid, and biofilm formation. nih.gov |
Structural Determinants of Quorum Sensing Signal Mimicry and Stability
Research into the mimicry of quorum sensing (QS) signals by small molecules is a promising avenue for the development of novel anti-virulence therapies. While direct studies on 4-Amino-2-methyl-1,2-oxazolidin-3-one as a QS signal mimic are not present in the current body of scientific literature, research on related oxazolidinone structures provides valuable insights into the structural features that govern such activity.
Studies on derivatives of 3-amino-2-oxazolidinone (B196048) have shown that the oxazolidinone core can serve as a scaffold for designing inhibitors of QS in pathogenic bacteria like Pseudomonas aeruginosa. mdpi.comnih.gov The effectiveness of these molecules is often determined by the nature of the substituents on the oxazolidinone ring, which influence their binding affinity to QS receptors. For instance, the C-ring substructure in some oxazolidinone derivatives has been shown to engage in hydrogen bonding with the receptor, a key interaction for potent activity. nih.gov
Table 1: Key Structural Features of Oxazolidinone-Based Quorum Sensing Modulators
| Structural Feature | Role in Quorum Sensing Mimicry | Potential Influence of this compound Structure |
| Oxazolidinone Core | Serves as a stable scaffold for presenting pharmacophoric groups. | The 1,2-oxazolidin-3-one core provides a rigid framework. |
| Substituents | Determine binding specificity and affinity to QS receptors through various interactions (e.g., hydrogen bonding, hydrophobic interactions). | The 4-amino and 2-methyl groups would influence the polarity, size, and conformational flexibility, thereby affecting receptor interaction. |
| N-Alkylation | Can enhance metabolic stability and modulate biological activity. | The N-methyl group in the target compound is expected to increase stability. |
It is important to reiterate that the above table is an extrapolation based on related compounds, as no direct research is available for this compound in the context of quorum sensing.
Emergent Roles in Advanced Organic Synthesis (e.g., Cascade Reactions, Heterocycle Chemistry)
The oxazolidinone ring is a versatile structural motif in organic synthesis, often employed as a chiral auxiliary. However, specific applications of This compound in advanced organic synthesis, such as cascade reactions or as a building block in complex heterocycle synthesis, are not documented in the available literature.
In a broader context, oxazolidinone derivatives are utilized in a variety of synthetic transformations. For example, multicomponent reactions have been developed for the asymmetric synthesis of 1,3-oxazolidine derivatives. nih.gov These reactions often proceed in a cascade fashion, efficiently constructing complex molecules in a single step.
While the specific reactivity of this compound has not been explored, its structure suggests potential utility in organic synthesis. The amino group at the 4-position could serve as a nucleophile or be transformed into other functional groups, making it a potential precursor for the synthesis of more complex heterocyclic systems. The chiral center at the 4-position also suggests its potential as a chiral building block.
Potential in Materials Science: Development of Functional Molecules and Polymers
The incorporation of specific chemical functionalities into polymers is a key strategy in materials science for developing materials with tailored properties. There is currently no published research on the use of This compound in the development of functional molecules or polymers.
However, the broader class of oxazolidinones has seen application in polymer chemistry. Polyoxazolidinones are a class of polymers that incorporate the oxazolidinone ring into their backbone, often imparting high thermal stability. researchgate.net The synthesis of such polymers can involve the reaction of diisocyanates with diepoxides. rwth-aachen.de
The structure of this compound, with its reactive amino group, suggests that it could potentially be used as a monomer or a functionalizing agent in polymer synthesis. For instance, the amino group could be used to incorporate the oxazolidinone moiety into various polymer backbones through reactions like amidation or by serving as an initiator for ring-opening polymerizations. This could lead to polymers with unique properties, such as altered solubility, thermal stability, or the ability to coordinate with metals.
Table 2: Potential Applications of this compound in Materials Science (Hypothetical)
| Potential Application | Rationale |
| Monomer for Polyamides or Polyimides | The amino group can react with dicarboxylic acids or their derivatives to form polymers. |
| Chain Extender or Crosslinker | The bifunctional nature (amino group and the heterocyclic ring) could be utilized in polyurethane or epoxy resin chemistry. |
| Functional Additive | Incorporation as a side group could modify the surface properties or thermal stability of existing polymers. |
It is crucial to emphasize that the applications listed in the table are hypothetical and are not supported by direct experimental evidence for this compound.
Future Perspectives in 4 Amino 2 Methyl 1,2 Oxazolidin 3 One Research
Innovations in Green Chemistry and Sustainable Synthetic Routes
The synthesis of isoxazolidinone derivatives is increasingly benefiting from the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. One promising approach involves the use of carbon dioxide as a C1 source for the synthesis of related oxazolidinone scaffolds, which can be adapted for isoxazolidinones. rsc.org This method, often utilizing organocatalysts, presents a more sustainable alternative to traditional synthetic routes that may involve hazardous reagents. rsc.org
Biocatalysis and the use of enzymes or microorganisms are also being explored to create more environmentally friendly production methods for pharmaceutical intermediates. researchgate.net These biotechnological routes often operate under milder reaction conditions, generate less waste, and can offer high selectivity, aligning with the goals of green chemistry. researchgate.net The development of such processes for 4-amino-2-methyl-1,2-oxazolidin-3-one could significantly reduce the ecological footprint of its synthesis.
| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |
| CO2 as a C1 Source | Utilizes an abundant and non-toxic reagent. rsc.org | Development of novel cyclization strategies for the isoxazolidinone ring. |
| Organocatalysis | Metal-free reaction conditions, reducing toxic waste. rsc.org | Catalyzing key bond-forming reactions in the synthesis pathway. |
| Biocatalysis | Use of enzymes or microorganisms for high selectivity. researchgate.net | Enantioselective synthesis of specific stereoisomers. |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. organic-chemistry.org | Acceleration of condensation and cyclization steps. |
Interdisciplinary Approaches: Integrating Artificial Intelligence and Automation in Discovery
| AI & Automation Tool | Application in Isoxazolidinone Research | Potential Impact |
| Machine Learning | Predicting bioactivity and ADMET properties of new derivatives. nih.govnih.gov | Prioritization of synthetic targets with higher success probability. |
| Generative AI | De novo design of novel isoxazolidinone structures with optimized properties. iptonline.commdpi.com | Discovery of compounds with enhanced efficacy and novel mechanisms of action. |
| Robotic Synthesis | Automated synthesis of designed compound libraries. technologynetworks.com | Increased throughput and reproducibility of chemical synthesis. |
| High-Throughput Screening | Rapid biological evaluation of synthesized compounds. nuvisan.com | Faster identification of lead compounds for further development. |
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for exploring the structure-activity relationships of the this compound scaffold. nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. youtube.com This approach can be applied to generate a diverse set of derivatives by modifying the substituents on the isoxazolidinone ring.
These extensive libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. nuvisan.comnih.gov This combination of large-scale synthesis and rapid screening enables the efficient identification of "hit" compounds that can be further optimized into lead candidates for various applications. nih.govnih.gov
| Library Generation Strategy | Description | Screening Method |
| Parallel Synthesis | Different starting materials are reacted in separate wells to produce a library of individual compounds. youtube.com | Biochemical assays, cell-based assays. nuvisan.com |
| Split-Pool Synthesis | Beads are split into groups for reaction with different reagents and then pooled, leading to a large number of compounds on individual beads. youtube.com | On-bead screening assays. |
Unexplored Reactivity and Novel Transformations for the Isoxazolidinone Core
The isoxazolidinone core of this compound presents opportunities for exploring novel chemical transformations. Research into the reactivity of related oxazolidine (B1195125) and isoxazolidine (B1194047) systems reveals potential pathways for derivatization and functionalization. nih.govmdpi.com For instance, the ring can undergo various transformations such as ring-opening reactions, nucleophilic substitutions, and cycloadditions to create structurally diverse molecules. mdpi.comresearchgate.net
Investigating the reactivity of the N-O bond within the isoxazolidinone ring could lead to novel ring-opening and rearrangement reactions, providing access to new classes of compounds. Furthermore, the functional groups present on the core, such as the amino group, can serve as handles for further chemical modifications, leading to the synthesis of conjugates and hybrid molecules with unique properties. mdpi.com
| Reaction Type | Potential Outcome |
| Ring-Opening Reactions | Synthesis of acyclic amino acid derivatives. mdpi.com |
| N-O Bond Cleavage | Formation of β-amino ketones or other functionalized compounds. |
| [3+2] Cycloaddition | Synthesis of bicyclic isoxazolidine derivatives. nih.gov |
| Functionalization of the Amino Group | Creation of amides, sulfonamides, and other derivatives with diverse biological activities. |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4-Amino-2-methyl-1,2-oxazolidin-3-one, and how can reaction parameters be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions under controlled conditions. For example, refluxing precursors in polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 6–12 hours can yield intermediates. Critical parameters include temperature control to avoid side reactions (e.g., ring-opening) and the use of chromatographic purification (silica gel or HPLC) to isolate the final product . Optimization may involve varying catalysts (e.g., Lewis acids) or adjusting stoichiometric ratios of reactants to improve yields above 70%.
Basic: Which crystallographic tools are most effective for resolving the three-dimensional structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) remains the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data and generate crystallographic models . For visualization, ORTEP-III with a graphical interface (e.g., WinGX) enables precise rendering of thermal ellipsoids and hydrogen-bonding networks . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Basic: How can HPLC be employed to assess the purity and stability of this compound in solution?
Methodological Answer:
Reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) is suitable. Use a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution. Calibrate with internal standards (e.g., deuterated analogs like AOZ-d4) for quantitative analysis . Monitor degradation by comparing retention times and peak areas over 24-hour stability trials.
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies may arise from variations in assay conditions or stereochemical purity. To address this:
- Validate biological assays using standardized protocols (e.g., fixed pH, temperature).
- Re-evaluate enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.
- Cross-reference with structurally related compounds (e.g., D-cycloserine, a GABA transaminase inhibitor) to identify structure-activity relationships (SARs) .
Advanced: What computational strategies are recommended for elucidating the reaction mechanisms of this compound synthesis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediate energies. Use software like Gaussian or ORCA to simulate nucleophilic attack or ring-closure steps. Compare computed IR spectra with experimental data to validate mechanistic pathways . For stereoelectronic effects, Natural Bond Orbital (NBO) analysis clarifies orbital interactions during bond formation.
Advanced: How can enantiomeric purity be enhanced during the synthesis of this compound analogs?
Methodological Answer:
Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, use (S)-4-benzyl-2-oxazolidinone to induce stereoselectivity in alkylation steps. Monitor enantiomeric excess (ee) via chiral stationary-phase HPLC or NMR with chiral shift reagents. Dynamic kinetic resolution (DKR) under basic conditions may also improve selectivity .
Advanced: What analytical approaches are suitable for studying the degradation products of this compound under varying pH conditions?
Methodological Answer:
Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C. Analyze degradation products using LC-MS/MS in full-scan mode to identify fragment ions. Compare with synthetic standards (e.g., oxazolidinone ring-opened amines) for confirmation. For quantification, employ isotope-dilution mass spectrometry (IDMS) with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
